molecular formula C12H19N7O B6056646 N~1~-[2-(dimethylamino)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide

N~1~-[2-(dimethylamino)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide

Cat. No. B6056646
M. Wt: 277.33 g/mol
InChI Key: LKDWYMIEXMZHBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[2-(dimethylamino)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide, commonly known as DMPA, is a purine derivative that has been extensively studied for its potential applications in scientific research. DMPA is a synthetic compound that has been designed to act as a potent and selective inhibitor of adenosine A~2A~ receptors, which are G protein-coupled receptors that are widely expressed in the central nervous system and other tissues.

Mechanism of Action

DMPA acts as a potent and selective inhibitor of adenosine A~2A~ receptors, which are widely expressed in the central nervous system and other tissues. Adenosine A~2A~ receptors are known to play a key role in the regulation of various physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation. By inhibiting the activity of adenosine A~2A~ receptors, DMPA has been shown to modulate these processes and exert a range of biological effects.
Biochemical and Physiological Effects:
DMPA has been shown to exert a range of biochemical and physiological effects in various experimental models. Some of the key effects include the modulation of dopamine release in the striatum, the reduction of oxidative stress and neuroinflammation, the improvement of cognitive function, and the inhibition of tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the key advantages of using DMPA in scientific research is its high potency and selectivity for adenosine A~2A~ receptors, which allows for precise modulation of receptor activity. Additionally, DMPA has been shown to have good pharmacokinetic properties and can be administered through various routes, including oral, intravenous, and intraperitoneal. However, one of the limitations of using DMPA is its relatively high cost and limited availability, which may restrict its use in certain experimental settings.

Future Directions

There are several future directions for the use of DMPA in scientific research. One area of interest is the study of the role of adenosine A~2A~ receptors in the regulation of immune function and inflammation, which may have implications for the treatment of autoimmune diseases and chronic inflammatory conditions. Another area of interest is the development of novel therapeutic agents based on the structure of DMPA, which may have improved potency and selectivity for adenosine A~2A~ receptors. Finally, the use of DMPA in combination with other drugs or therapeutic interventions may provide new insights into the mechanisms underlying various diseases and lead to the development of new treatment strategies.

Synthesis Methods

DMPA can be synthesized through a multi-step process that involves the coupling of 2-(dimethylamino)ethylamine with 6-chloropurine, followed by the introduction of a beta-alanine moiety through a peptide coupling reaction. The final product is obtained through purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

DMPA has been widely used in scientific research to study the role of adenosine A~2A~ receptors in various physiological and pathological processes. Some of the key areas of research include the study of neurodegenerative diseases such as Parkinson's disease, Huntington's disease, and Alzheimer's disease, as well as the study of cardiovascular diseases, cancer, and inflammation.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-(7H-purin-6-ylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N7O/c1-19(2)6-5-13-9(20)3-4-14-11-10-12(16-7-15-10)18-8-17-11/h7-8H,3-6H2,1-2H3,(H,13,20)(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDWYMIEXMZHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CCNC1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide

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